

NPD8790 application in high-throughput screening

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Compound of Interest

Compound Name: NPD8790

Cat. No.: B11418087

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Application Note: NPD8790 High-Throughput Screening for Inhibitors of the p38 MAPK Signaling Pathway using NPD8790

Audience: Researchers, scientists, and drug development professionals.

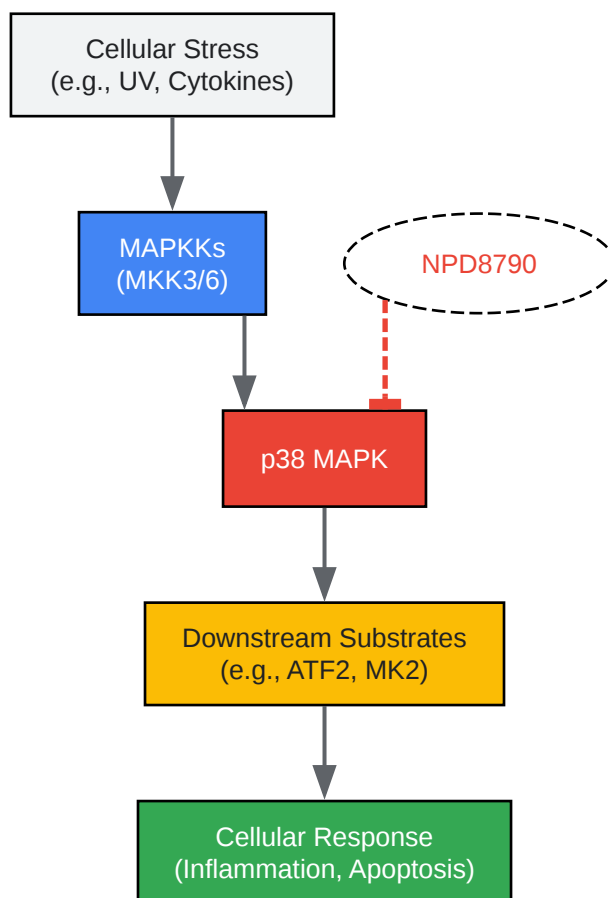
Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a key target for therapeutic intervention.[2][5] High-throughput screening (HTS) provides an efficient platform for the identification of novel small molecule inhibitors of the p38 MAPK pathway. This application note describes the use of **NPD8790**, a potent and selective inhibitor of p38 MAPK, as a reference compound in a high-throughput screening assay to identify new pathway inhibitors.

NPD8790 (a hypothetical compound for the purpose of this application note) is a highly selective, ATP-competitive inhibitor of p38 α MAPK. Its robust performance in biochemical and cell-based assays makes it an ideal tool for validating HTS assays and for use as a positive control in screening campaigns.

Signaling Pathway

The p38 MAPK signaling cascade is a key pathway that responds to extracellular stress signals. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.

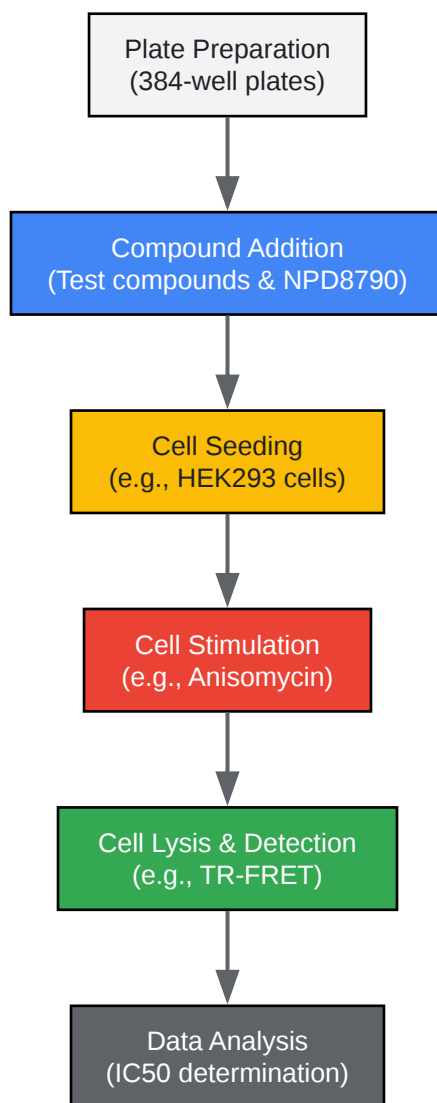


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Caption: The p38 MAPK signaling pathway.

Experimental Workflow for High-Throughput Screening

The following workflow outlines a typical HTS campaign to identify novel inhibitors of the p38 MAPK pathway.



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Caption: High-throughput screening workflow.

Quantitative Data Summary

The following tables summarize the performance of **NPD8790** in a typical HTS assay for p38 MAPK inhibition.

Table 1: HTS Assay Performance Metrics

Parameter	Value	Description
Assay Format	TR-FRET	Time-Resolved Fluorescence Resonance Energy Transfer
Cell Line	HEK293	Human Embryonic Kidney 293
Target	Phospho-ATF2	Downstream substrate of p38 MAPK
Z'-factor	0.78	A measure of assay quality (excellent)
Signal-to-Background	12.5	Ratio of the signal from the positive control to the negative control
CV (%)	< 5%	Coefficient of variation for replicate wells

Table 2: Potency of **NPD8790**

Compound	IC50 (nM)	Assay Type
NPD8790	15.2	Biochemical (p38 α Kinase Assay)
NPD8790	89.5	Cell-based (Phospho-ATF2 TR-FRET)
SB203580	45.8	Biochemical (p38 α Kinase Assay)
SB203580	250.1	Cell-based (Phospho-ATF2 TR-FRET)

Experimental Protocols

1. Biochemical p38 α Kinase Assay

This assay measures the direct inhibition of recombinant p38 α kinase activity.

- Materials:
 - Recombinant human p38 α kinase
 - Biotinylated ATF2 substrate peptide
 - ATP
 - Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
 - **NPD8790** and test compounds
 - 384-well low-volume white plates
 - HTRF KinEASE-STK S1 kit (Cisbio)
- Protocol:
 - Add 2 μ L of test compound or **NPD8790** (at various concentrations) to the wells of a 384-well plate.
 - Add 4 μ L of a solution containing p38 α kinase and biotinylated ATF2 substrate in kinase buffer.
 - Initiate the kinase reaction by adding 4 μ L of ATP in kinase buffer.
 - Incubate the plate for 60 minutes at room temperature.
 - Stop the reaction and detect phosphorylation by adding 10 μ L of HTRF detection reagents (Europium-cryptate labeled anti-phospho-ATF2 antibody and XL665-labeled streptavidin).
 - Incubate for 60 minutes at room temperature.
 - Read the plate on a TR-FRET compatible plate reader (620 nm and 665 nm emission).
 - Calculate the HTRF ratio and determine IC₅₀ values.

2. Cell-based Phospho-ATF2 TR-FRET Assay

This assay measures the inhibition of p38 MAPK activity in a cellular context.

- Materials:
 - HEK293 cells
 - DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
 - **NPD8790** and test compounds
 - Anisomycin (p38 MAPK activator)
 - 384-well white cell culture plates
 - Lysis buffer (provided with TR-FRET kit)
 - Phospho-ATF2 (Thr71) Cellular Assay Kit (e.g., from Cisbio)
- Protocol:
 - Seed HEK293 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
 - Remove the culture medium and add 10 μ L of fresh medium containing test compounds or **NPD8790** at various concentrations.
 - Incubate for 1 hour at 37°C.
 - Stimulate the cells by adding 2 μ L of Anisomycin (final concentration 10 μ g/mL).
 - Incubate for 30 minutes at 37°C.
 - Lyse the cells by adding 12 μ L of the lysis buffer containing the HTRF detection reagents (Europium-cryptate labeled anti-ATF2 antibody and d2-labeled anti-phospho-ATF2 antibody).
 - Incubate for 4 hours at room temperature.
 - Read the plate on a TR-FRET compatible plate reader.

- Calculate the HTRF ratio and determine cellular IC50 values.

Conclusion

NPD8790 is a valuable tool for the study of the p38 MAPK signaling pathway. Its high potency and selectivity make it an excellent positive control for high-throughput screening campaigns aimed at discovering novel inhibitors of this therapeutically relevant pathway. The protocols described in this application note provide a robust framework for the successful implementation of HTS assays for p38 MAPK.

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